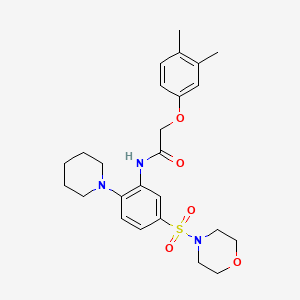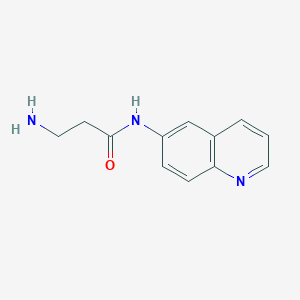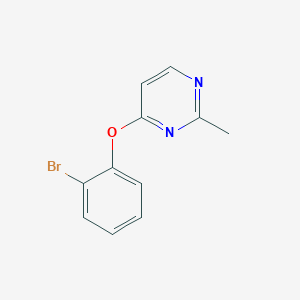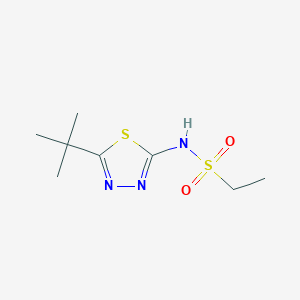![molecular formula C17H18N4OS B7560764 4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic molecule that contains a thieno[3,2-b]pyrrole core structure, with a carbonyl group and a pyridin-2-ylpiperazin moiety attached to it.
作用機序
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTP are well documented. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This includes tremors, rigidity, and bradykinesia. MPTP also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages as a tool for scientific research. It is a well-established model of Parkinson's disease and has been extensively studied. MPTP is also relatively easy to administer and produces consistent results. However, there are also limitations to using MPTP in lab experiments. MPTP is a neurotoxin and can be dangerous to handle. It also only models one aspect of Parkinson's disease and may not accurately reflect the complexity of the disease.
将来の方向性
There are several future directions for MPTP research. One area of interest is in developing new treatments for Parkinson's disease. MPTP has been used to test potential treatments, and future research may lead to the development of new drugs. Another area of interest is in understanding the mechanisms of Parkinson's disease. MPTP has been used to study the disease, but there is still much to learn about the underlying causes. Finally, future research may focus on developing new animal models of Parkinson's disease that more accurately reflect the complexity of the disease.
Conclusion
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a valuable tool to study Parkinson's disease and has been used to test potential treatments. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. While there are limitations to using MPTP in lab experiments, there are also several future directions for research that may lead to new treatments and a better understanding of Parkinson's disease.
合成法
MPTP can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods of synthesizing MPTP is through the reaction of 4-methylthiophene-3-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then reacted with 4-(2-pyridyl)piperazine in the presence of a dehydrating agent such as thionyl chloride to yield MPTP.
科学的研究の応用
MPTP has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP a valuable tool to study the mechanisms of Parkinson's disease and to test potential treatments.
特性
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-19-13-5-11-23-15(13)12-14(19)17(22)21-9-7-20(8-10-21)16-4-2-3-6-18-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCTVSADMGFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)

![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)

![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)

![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)